6-Amino-2-bromo-3-fluorobenzonitrile

Chemical Procurement Quality Control Synthetic Intermediate

Multi-step kinase inhibitor synthesis demands building blocks with consistent purity to minimize side reactions. 6-Amino-2-bromo-3-fluorobenzonitrile (CAS 845866-92-4), ≥97% purity, features a defined ortho-bromo, meta-fluoro, para-amino substitution pattern optimized for Suzuki-Miyaura and Buchwald-Hartwig couplings. • ≥97% purity ensures reproducible yields in first-step cross-coupling reactions. • Ortho-bromo enables efficient Pd-catalyzed coupling; meta-fluoro modulates electronic properties and lipophilicity (LogP 2.39). • Dual-use scaffold: cited in TBK1/MEK inhibitor programs and plant antiviral screening with favorable foliar uptake potential. • Ships with batch-specific COA under temperature-controlled conditions (wet ice/blue ice).

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B13638445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-bromo-3-fluorobenzonitrile
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C#N)Br)F
InChIInChI=1S/C7H4BrFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
InChIKeyYGRGIFAPUXTXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-bromo-3-fluorobenzonitrile: Kinase Inhibitor & Agrochemical Intermediate


6-Amino-2-bromo-3-fluorobenzonitrile (CAS 845866-92-4) is a halogenated aromatic nitrile building block featuring ortho-bromo, meta-fluoro, and para-amino substituents relative to the cyano group. Its molecular formula is C7H4BrFN2, and it has a molecular weight of 215.02 g/mol . The compound is commercially available as an off-white crystalline solid with a typical purity of ≥97% . It serves primarily as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds [1] and has been cited as a potential plant growth regulator with antiviral properties .

6-Amino-2-bromo-3-fluorobenzonitrile: Substitution Risks


The specific 2-bromo-3-fluoro-6-amino substitution pattern on the benzonitrile core dictates its unique reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Replacing bromine with chlorine or iodine alters the leaving group ability and oxidative addition rates in palladium-catalyzed reactions [1]. The presence of the amino group ortho to the nitrile creates intramolecular hydrogen bonding that can significantly influence solubility and crystal packing [2]. Furthermore, regioisomers such as 2-amino-5-bromo-6-fluorobenzonitrile exhibit different electronic distributions, leading to altered binding affinities in biological targets [3]. These structural nuances render simple in-class substitution without re-optimization highly inadvisable.

6-Amino-2-bromo-3-fluorobenzonitrile: Key Differentiators vs. Analogs


Higher Purity vs. Chloro/Iodo Analogs

The compound is consistently supplied with a minimum purity specification of 97% (HPLC), compared to the 95% standard purity commonly cited for the 2-chloro analog (6-Amino-2-chloro-3-fluorobenzonitrile) and the 2-iodo analog (6-Amino-2-fluoro-3-iodobenzonitrile) . This higher baseline purity can reduce the need for additional purification steps prior to use in sensitive downstream chemistry.

Chemical Procurement Quality Control Synthetic Intermediate

Intermediate LogP vs. Chloro/Iodo Analogs

The calculated LogP for 6-Amino-2-bromo-3-fluorobenzonitrile is 2.39, positioning it between the less lipophilic 2-chloro analog (LogP not reported, but expected lower) and the more lipophilic 2-iodo analog (LogP 2.47) . This intermediate hydrophobicity may offer a balanced profile for membrane permeability in cell-based assays.

Medicinal Chemistry ADME Prediction Lipophilicity

Defined Melting Point for Crystallization Control

The compound exhibits a sharp melting point of 161-163°C [1]. In contrast, the melting point for the 2-iodo analog (6-Amino-2-fluoro-3-iodobenzonitrile) is not reported (N/A), and the 2-chloro analog (6-Amino-2-chloro-3-fluorobenzonitrile) also lacks a defined melting point in available databases . This well-defined thermal property facilitates crystallization-based purification and confirms batch-to-batch consistency.

Process Chemistry Purification Crystallization

Quantified Solubility for Buffer Formulation

The aqueous solubility of 6-Amino-2-bromo-3-fluorobenzonitrile has been measured at 0.203 mg/mL (approximately 0.94 mM) . This value provides a concrete benchmark for buffer preparation in biochemical assays. In comparison, solubility data for the 2-iodo and 2-chloro analogs are either not reported or described only qualitatively as 'insoluble' or 'low' .

Formulation Assay Development Solubility

Plant Growth Regulator Activity

The compound is marketed as a plant growth regulator that inhibits the replication of influenza virus strains by binding to the viral coat protein . While this claim originates from a commercial supplier and lacks peer-reviewed validation, it provides a unique functional annotation not associated with the 2-chloro or 2-iodo analogs. The latter compounds are primarily described only as synthetic intermediates without any reported biological activity .

Agrochemical Plant Science Antiviral

PBRM1 Bromodomain Binding as SAR Benchmark

In a BindingDB entry (BDBM50591348), 6-Amino-2-bromo-3-fluorobenzonitrile exhibited a dissociation constant (Kd) of 170,000 nM for the second bromodomain of PBRM1 (BD2) [1]. This very weak affinity serves as a negative control or baseline for SAR exploration. In contrast, the 2-chloro and 2-iodo analogs have no reported affinity data for this or any other target in public databases [2].

Epigenetics Bromodomain Chemical Probe

6-Amino-2-bromo-3-fluorobenzonitrile: Application Scenarios


Kinase Inhibitor Fragment Elaboration

When synthesizing benzonitrile-based kinase inhibitors (e.g., TBK1 or MEK scaffolds), the 97% minimum purity of 6-Amino-2-bromo-3-fluorobenzonitrile reduces the risk of side reactions and ensures consistent yields in the first step of a multi-step sequence. Its bromine atom is poised for Suzuki-Miyaura or Buchwald-Hartwig coupling, while the amino group can be further derivatized to modulate potency and selectivity.

Antiviral Agrochemical Screening

Given its annotation as a plant growth regulator with influenza virus inhibition properties , this compound is a candidate for screening in agricultural virology programs. Its intermediate LogP of 2.39 suggests potential for foliar uptake, making it suitable for initial in planta assays against viral pathogens.

Physicochemical SAR Benchmarking

The availability of key physicochemical parameters—LogP (2.39), aqueous solubility (0.203 mg/mL), and melting point (161-163°C)—positions 6-Amino-2-bromo-3-fluorobenzonitrile as a benchmark halogenated aniline for property-driven SAR . Researchers can use it as a reference compound to understand the impact of bromine substitution on lipophilicity and solubility compared to chloro or iodo analogs.

PBRM1 Bromodomain Probe Baseline Control

With a measured Kd of 170 μM for the PBRM1 BD2 bromodomain , this compound can serve as a weak-binding control or starting fragment for developing more potent chemical probes. Its characterized binding affinity, even if low, provides a quantitative anchor for evaluating new derivatives in thermal shift or NMR-based assays.

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